![molecular formula C14H9Cl2NO B14000683 (2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one CAS No. 79807-20-8](/img/structure/B14000683.png)
(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone is an organic compound characterized by the presence of a phenyl group and a dichlorophenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone typically involves the reaction of 3,4-dichloroaniline with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the final product through a series of steps involving condensation and cyclization reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
科学的研究の応用
2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)imino-1-phenyl-ethanone
- 2-(3,4-dichlorophenyl)imino-1-phenyl-ethanol
- 2-(3,4-dichlorophenyl)imino-1-phenyl-ethane
Uniqueness
2-(3,4-dichlorophenyl)imino-1-phenyl-ethanone is unique due to the presence of both a dichlorophenyl group and an imine functional group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
CAS番号 |
79807-20-8 |
|---|---|
分子式 |
C14H9Cl2NO |
分子量 |
278.1 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)imino-1-phenylethanone |
InChI |
InChI=1S/C14H9Cl2NO/c15-12-7-6-11(8-13(12)16)17-9-14(18)10-4-2-1-3-5-10/h1-9H |
InChIキー |
KNEQGIKSBWSOFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


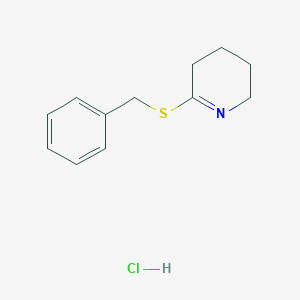
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
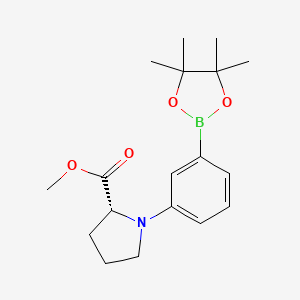



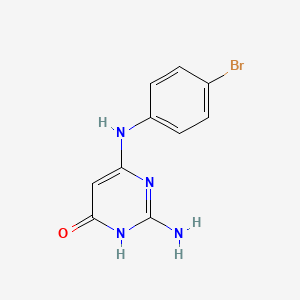

![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
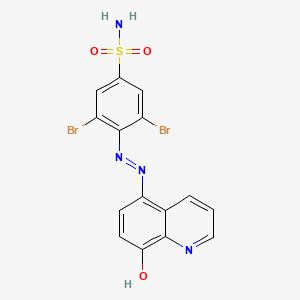
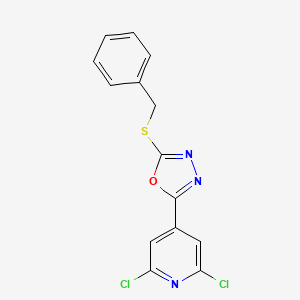
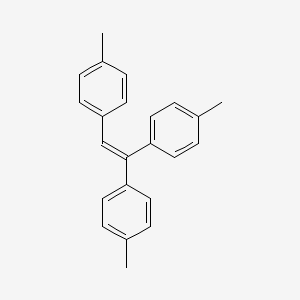
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

